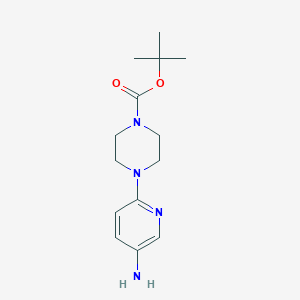

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHRRMBFHGEDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592340 | |

| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119285-07-3 | |

| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

CAS Number: 119285-07-3

A Core Intermediate for Drug Discovery and Medicinal Chemistry

This technical guide provides a comprehensive overview of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its potential applications in the synthesis of novel bioactive molecules.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a Boc-protected piperazine moiety.[1][2] The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.[1][2]

| Property | Value | Source |

| Molecular Formula | C14H22N4O2 | [1][2] |

| Molecular Weight | 278.35 g/mol | [1][2] |

| CAS Number | 119285-07-3 | [1] |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Melting Point | 123-128 °C | Vendor Data |

| Boiling Point | 470.4±45.0 °C at 760 mmHg | Predicted |

| Density | 1.18±0.1 g/cm3 | Predicted |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | General Chemical Knowledge |

| InChI Key | RMHRRMBFHGEDSR-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)c2ccc(N)nc2 | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the reduction of a nitro-group precursor. A detailed experimental protocol is provided below.

Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

This precursor can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate.

Reduction to this compound

Experimental Protocol:

-

Reactants:

-

tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 eq)

-

Palladium on carbon (10% Pd, ~0.1 eq)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a solution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in methanol, add 10% palladium on carbon.

-

The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

The mixture is stirred vigorously at room temperature for several hours (e.g., 4-16 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While specific applications of the 5-amino-2-yl isomer are not as widely reported as its 6-amino-3-yl counterpart used in the synthesis of the CDK4/6 inhibitor Palbociclib, its structural motifs suggest significant potential as a key intermediate for the synthesis of various therapeutic agents.

The primary amino group on the pyridine ring and the secondary amine of the piperazine (after deprotection of the Boc group) serve as key handles for further chemical modifications. These modifications can be used to explore structure-activity relationships (SAR) and develop novel compounds targeting a range of biological targets.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Role in Drug Discovery

References

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 119285-07-3, is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug discovery.[1][2][3][4] Its structure incorporates a Boc-protected piperazine ring attached to an aminopyridine moiety, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the known and computed physical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for its characterization.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: 1-Boc-4-(5-Aminopyridin-2-yl)piperazine, 5-Amino-2-(4-BOC-piperazino)pyridine, 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester[1][4]

Figure 1: Key Moieties of the Compound.

Physical Properties

The following table summarizes the available quantitative physical data for this compound. It is important to note that while several computed values are available, experimentally determined values for properties such as melting point, boiling point, and density are not consistently reported in the literature for this specific isomer.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source Type |

| Molecular Formula | C₁₄H₂₂N₄O₂ | Literature |

| Molecular Weight | 278.35 g/mol | Literature |

| Appearance | Solid, Powder | Supplier Data[6] |

| Purity | >95% | Supplier Data[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| XLogP3 | 1.3 | Computed (PubChem)[1] |

| Hydrogen Bond Donors | 1 | Computed (PubChem)[1] |

| Hydrogen Bond Acceptors | 5 | Computed (PubChem)[1] |

| Rotatable Bonds | 2 | Computed (PubChem)[1] |

| Mass Spectrum (ESI-MS) | [M+H]⁺ = 279 | Experimental[6] |

*Note: A melting point of 130-132 °C and a density of 1.182 g/cm³ are reported for the isomer tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) and should not be used for the title compound.[5]

Experimental Protocols

Detailed experimental procedures for the characterization of this specific compound are not widely published. Therefore, this section provides standardized, generally accepted protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[7]

Figure 2: Capillary Melting Point Protocol.

-

Sample Preparation: The solid sample must be thoroughly dried to remove any solvent, which can act as an impurity and depress the melting point.[8] The dried sample is then finely ground into a powder.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[9]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10]

-

Approximate Determination: A preliminary rapid heating run (4-5 °C per minute) is often performed to quickly determine an approximate melting range.[9]

-

Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point. A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[9][10]

-

Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample becomes a transparent liquid (complete melting).[9] A pure compound typically exhibits a sharp melting range of 1-2 °C.[10]

Solubility Determination

A qualitative solubility analysis can provide insights into the polarity and functional groups present in the molecule.

-

Solvent Series: A series of solvents are used, typically starting with water, followed by aqueous acidic and basic solutions.[11][12]

-

Procedure: Approximately 10-20 mg of the compound is placed in a small test tube. About 1 mL of the selected solvent is added portion-wise with vigorous shaking.[12]

-

Observation: The compound is classified as "soluble" if it forms a homogeneous solution.

-

Interpretation:

-

Water: Solubility in water suggests a small, polar molecule. Given the molecular weight of 278.35 g/mol , low solubility in water is expected.

-

5% HCl: The presence of basic nitrogen atoms (on the pyridine and piperazine rings) suggests the compound will be soluble in dilute acid, forming a hydrochloride salt.[11]

-

5% NaOH: The compound lacks acidic protons, so it is expected to be insoluble in dilute base.

-

Organic Solvents: Solubility is expected in polar organic solvents like methanol, ethanol, and DMSO, and potentially in chlorinated solvents like dichloromethane.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds.[13][14]

Figure 3: HPLC Purity Analysis Protocol.

-

Method Development: A suitable reverse-phase HPLC method is developed. Key parameters include:

-

Column: C18 stationary phase is common for compounds of this polarity.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.

-

Detector: A UV detector set to a wavelength where the aminopyridine chromophore absorbs strongly (e.g., 254 nm). A Diode Array Detector (DAD) is preferred as it can assess peak purity by comparing spectra across a peak.[14][15]

-

-

Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount (e.g., 1 mg) and dissolving it in a suitable solvent (e.g., 1 mL of mobile phase). The solution is filtered through a 0.45 µm syringe filter.[13]

-

Analysis: The sample is injected into the HPLC system. The resulting chromatogram is recorded.

-

Purity Calculation: Purity is typically estimated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[14][16] For this method to be accurate, all impurities must be eluted and have a similar response factor at the detection wavelength.

Safety and Handling

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[4]

References

- 1. This compound | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. virtuouslifescience.com [virtuouslifescience.com]

- 3. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]

- 4. This compound - CAS:119285-07-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. torontech.com [torontech.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. uhplcs.com [uhplcs.com]

In-Depth Technical Guide: Physicochemical Properties and Solubility Determination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of key physicochemical properties for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C14H22N4O2 | PubChem[1] |

| Molecular Weight | 278.35 g/mol | PubChem[1] |

| CAS Number | 119285-07-3 | PubChem[1] |

| Physical Form | Solid/Powder | Supplier Data |

| Purity | >95% | Virtuous Lifesciences[2] |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility assays are vital at different stages of drug development.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, purified water)

-

Incubator shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully collect the supernatant and determine its concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The measured concentration represents the thermodynamic solubility of the compound.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility assays are often used in the early stages of drug discovery for rapid screening of multiple compounds. These methods measure the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO).

Materials:

-

10-20 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler

Procedure:

-

Dispense the aqueous buffer into the wells of a microplate.

-

Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.

-

Mix the contents and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Quantify the solubility. This can be done by:

-

Nephelometry: Measuring the light scattering caused by precipitated particles.

-

Direct UV Assay: After separating the precipitate by filtration, the absorbance of the filtrate is measured.

-

-

The solubility is determined by comparing the results to a calibration curve.

Visualizing Experimental Workflows

To further clarify the processes involved in solubility determination, the following diagrams illustrate a typical experimental workflow and the logical relationship between different solubility measurements.

References

Spectroscopic and Spectrometric Characterization of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with detailed experimental protocols for these analytical techniques.

Compound Information

| Compound Name | This compound |

| CAS Number | 119285-07-3 |

| Molecular Formula | C₁₄H₂₂N₄O₂ |

| Molecular Weight | 278.35 g/mol |

| Structure | |

|

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Mass Spectrometry | Electrospray Ionization (ESI) | 279 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The following tables outline the expected chemical shifts for the protons and carbons in the molecule, based on typical values for similar chemical environments.

¹H NMR Spectral Data (Predicted)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-Ar (aromatic) | 7.5 - 7.7 | d | 1H | ~2.5 |

| H-Ar (aromatic) | 6.8 - 7.0 | dd | 1H | ~8.5, 2.5 |

| H-Ar (aromatic) | 6.4 - 6.6 | d | 1H | ~8.5 |

| -NH₂ (amine) | 3.5 - 4.5 | br s | 2H | - |

| -CH₂- (piperazine) | 3.4 - 3.6 | t | 4H | ~5.0 |

| -CH₂- (piperazine) | 3.3 - 3.5 | t | 4H | ~5.0 |

| -C(CH₃)₃ (tert-butyl) | 1.45 | s | 9H | - |

¹³C NMR Spectral Data (Predicted)

| Assignment | Chemical Shift (δ, ppm) |

| C=O (carbamate) | 154 - 156 |

| C-Ar (aromatic) | 158 - 160 |

| C-Ar (aromatic) | 140 - 142 |

| C-Ar (aromatic) | 130 - 132 |

| C-Ar (aromatic) | 120 - 122 |

| C-Ar (aromatic) | 108 - 110 |

| -C(CH₃)₃ (tert-butyl) | 79 - 81 |

| -CH₂- (piperazine) | 45 - 47 |

| -CH₂- (piperazine) | 43 - 45 |

| -C(CH₃)₃ (tert-butyl) | 28 - 29 |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1680 - 1700 | C=O stretch | Carbamate |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

| 910 - 665 | N-H wag | Primary Amine (-NH₂) |

Experimental Protocols

The following are general protocols for obtaining the spectral data described above.

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding nitro compound.[1]

-

Reaction Setup : To a solution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in a suitable solvent (e.g., methanol or ethanol), a catalyst such as 10% palladium on carbon is added.

-

Reduction : The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred at room temperature.

-

Work-up : Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.

-

Isolation : The filtrate is concentrated under reduced pressure to yield the desired product, this compound.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing : The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition : The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The resulting spectrum is processed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in positive ion mode.

-

Data Analysis : The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pathways is crucial for metabolite identification, impurity profiling, and quality control in drug development.

Core Concepts in the Fragmentation of this compound

This compound, with a molecular formula of C14H22N4O2 and a monoisotopic mass of 278.1743 g/mol , exhibits predictable fragmentation patterns under mass spectrometry, primarily driven by the lability of the tert-butyloxycarbonyl (Boc) protecting group and the inherent instability of the piperazine ring under energetic conditions.[1]

Under typical electrospray ionization (ESI) in positive ion mode, the molecule readily protonates to form the precursor ion [M+H]+ at m/z 279.[2][3] Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events, yielding a series of characteristic product ions. The fragmentation is dominated by three main processes:

-

Loss of the Boc Group: The most prominent fragmentation pathway involves the cleavage of the Boc group. This can occur through several mechanisms:

-

Loss of isobutylene (56 Da): A neutral loss of isobutylene (C4H8) results in a fragment ion at m/z 223. This is a common fragmentation pathway for N-Boc protected amines.

-

Formation of the tert-butyl cation (57 Da): Cleavage of the C-O bond can lead to the formation of a stable tert-butyl cation at m/z 57.

-

Loss of the entire Boc group (100 Da): The complete loss of the Boc group (C5H9O2) as a radical leads to a fragment at m/z 179.

-

-

Piperazine Ring Fragmentation: The piperazine ring is susceptible to cleavage at its C-N bonds. This can lead to a variety of fragment ions, often in combination with the loss of the Boc group. Common fragments arising from the piperazine ring cleavage include ions at m/z 70 and m/z 56.[4]

-

Cleavage of the Aminopyridine Moiety: While less common, fragmentation can also occur within the aminopyridine ring or at the bond connecting it to the piperazine ring.

Quantitative Fragmentation Analysis

Table 1: Predicted Major Fragment Ions of Protonated this compound ([M+H]+ = m/z 279)

| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway | Predicted Relative Abundance |

| 223 | [M+H - C4H8]+ | Loss of isobutylene from the Boc group | High |

| 179 | [M+H - C5H9O2]+ | Loss of the entire Boc group | Moderate |

| 193 | [C9H13N4]+ | Cleavage of the piperazine ring | Moderate to Low |

| 121 | [C6H7N3]+ | Fragmentation of the aminopyridinyl-piperazine linkage | Low |

| 95 | [C5H7N2]+ | Fragmentation of the aminopyridine ring | Low |

| 57 | [C4H9]+ | tert-butyl cation | High |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Desolvation gas flow of 600 L/hr, cone gas flow of 50 L/hr.

-

Scan Mode: Full scan mode (e.g., m/z 50-400) to identify the precursor ion, followed by product ion scan (MS/MS) of the [M+H]+ ion at m/z 279.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Visualizing the Fragmentation Pathway

The logical flow of the mass spectrometry analysis and the proposed fragmentation pathways can be visualized using the following diagrams.

This in-depth guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The provided experimental protocol and predicted fragmentation data serve as a valuable resource for researchers and scientists in the field of drug development and analytical chemistry. Further experimental validation is recommended to confirm the relative abundances of the fragment ions.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. benchchem.com [benchchem.com]

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis.

Chemical Identification and Properties

This section details the fundamental chemical identifiers and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 119285-07-3 | [1][2] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| Appearance | Not Available | |

| Purity | >95% | [2] |

Material Safety Data Sheet (MSDS)

A comprehensive summary of the safety and hazard information for this compound.

Hazards Identification

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.

GHS Pictograms: [1]

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards from Combustion: No data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]

-

Methods for Cleaning Up: Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal.[4]

Handling and Storage

-

Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

Exposure Controls and Personal Protection

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Handle with gloves. Wear impervious clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Toxicological and Ecological Information

| Data Type | Information |

| Acute Toxicity (LD50) | No data available. |

| Carcinogenicity | No data available. |

| Ecotoxicity | No data available. |

Disposal and Regulatory Information

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

-

Regulatory Information: This product may be subject to various national and international regulations. Users are responsible for determining the applicability of all regulations.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of a nitro-precursor to yield the title compound.

Materials:

-

1-tert-butylcarbonyl-4-(5-nitro-2-piperidinyl)piperazine

-

10% Palladium on carbon (wetted)

-

Methanol

-

Nitrogen gas

-

Hydrogen gas

-

Diatomaceous earth

Procedure: [5]

-

To a 250-mL round-bottomed flask under a nitrogen atmosphere, add 1-tert-butylcarbonyl-4-(5-nitro-2-piperidinyl)piperazine (4.0 g, 13.0 mmol), 10% palladium-carbon (500 mg, wetted), and methanol (130 mL).[5]

-

Evacuate the flask and backfill with hydrogen gas.[5]

-

Stir the reaction mixture at room temperature for 15 hours.[5]

-

Upon reaction completion, evacuate the flask to remove hydrogen and backfill with nitrogen.[5]

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[5]

-

Concentrate the filtrate under reduced pressure to yield the final product.[5]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

References

- 1. This compound | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. virtuouslifescience.com [virtuouslifescience.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Stability of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the cyclin-dependent kinase (CDK) 4/6 inhibitor Palbociclib. Understanding the chemical stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound and outlines the experimental protocols necessary for a thorough stability assessment in line with regulatory expectations. While specific stability data for this compound is not extensively available in the public domain, this guide offers a framework for conducting forced degradation studies and developing a stability-indicating analytical method.

Introduction to Chemical Stability and Forced Degradation

The chemical stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are a critical component of drug development and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

The primary objectives of forced degradation studies are:

-

To elucidate the intrinsic stability of the molecule.

-

To identify likely degradation products.

-

To establish degradation pathways.

-

To develop and validate stability-indicating analytical methods capable of separating the parent molecule from its degradation products.

Potential Degradation Pathways

Based on the structure of this compound, which contains aminopyridine, piperazine, and a tert-butyl carbamate (Boc) group, several degradation pathways can be anticipated under stress conditions.

Hydrolysis

The tert-butyl carbamate group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would lead to the removal of the Boc protecting group, yielding 1-(5-aminopyridin-2-yl)piperazine. Basic conditions could also promote hydrolysis, although typically at a slower rate. The amide linkage within the carbamate is the primary site of hydrolytic cleavage.

Oxidation

The aminopyridine and piperazine moieties contain nitrogen atoms with lone pairs of electrons, making them susceptible to oxidation. The primary amine on the pyridine ring is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or N-oxides. The tertiary amines within the piperazine ring could also be oxidized to their corresponding N-oxides.

Photolysis

Aromatic systems, such as the aminopyridine ring, can absorb UV light, potentially leading to photolytic degradation. This can involve complex radical reactions leading to a variety of degradation products. Photostability testing is a crucial part of forced degradation to assess the impact of light exposure.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The specific degradation products will depend on the weakest bonds in the molecule and the overall thermal stability.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions and analyzing the resulting samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

The following table outlines a typical experimental design for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., room temperature to 60°C) for a defined period. Neutralize the samples before analysis. |

| Oxidation | Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperatures for a defined period. |

| Thermal Degradation | Expose the solid compound to dry heat in a calibrated oven at elevated temperatures (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C). |

| Photostability | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, ensuring exposure to both UV and visible light. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation. |

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound and its degradation products. The development and validation of such a method should follow ICH Q2(R1) guidelines.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV detection at a wavelength that provides good response for both the API and potential degradants (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended for peak purity analysis. |

| Injection Volume | 10 µL |

Quantitative Data Presentation (Illustrative Examples)

The following tables present hypothetical quantitative data that could be obtained from forced degradation studies. These are for illustrative purposes to demonstrate how results should be presented.

Table 2: Hypothetical Degradation of this compound under Various Stress Conditions

| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Number of Degradation Products Detected |

| 0.1 M HCl at 60°C | 8 | 15.2 | 2 |

| 0.1 M NaOH at 60°C | 24 | 8.5 | 1 |

| 10% H₂O₂ at RT | 12 | 18.7 | 3 |

| Dry Heat at 70°C | 48 | 5.1 | 1 |

| Photostability (ICH Q1B) | - | 12.3 | 2 |

Table 3: Hypothetical Retention Times (RT) and Peak Areas from HPLC Analysis of a Stressed Sample (Acid Hydrolysis)

| Peak | Retention Time (min) | Peak Area | % Area |

| Degradant 1 | 3.5 | 150,000 | 7.5 |

| Degradant 2 | 5.2 | 154,000 | 7.7 |

| Parent Compound | 8.1 | 1,700,000 | 84.8 |

Signaling Pathways and Biological Context

This compound is a crucial building block for several targeted cancer therapies. Understanding the signaling pathways these final drugs inhibit provides context for the importance of maintaining the structural integrity of this intermediate.

CDK4/6 Signaling Pathway

This intermediate is used in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The CDK4/6 pathway plays a pivotal role in cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

Caption: CDK4/6 signaling pathway and the inhibitory action of Palbociclib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Derivatives of aminopyridyl-piperazine are also investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for assessing the chemical stability of an active pharmaceutical ingredient or a key intermediate.

Caption: General workflow for forced degradation and stability analysis.

Conclusion

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate commercial suppliers

An In-Depth Technical Guide to Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. This document details its commercial availability, synthesis protocols, analytical methodologies, and its role in the development of targeted therapies.

Commercial Availability

This compound (CAS No. 119285-07-3) is readily available from a variety of commercial suppliers.[1][2][3][4] The typical purity offered is greater than 95%.[2] Below is a summary of some of the suppliers.

| Supplier | Purity | Available Quantities |

| AbacipharmTech | - | - |

| Virtuous Lifesciences | >95% | 5 gm, 25 gm |

| BLDpharm | - | - |

| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |

| A2B Chem | 95% | - |

| Ambeed | - | - |

| BOC Sciences | - | - |

| Capot Chemical | - | - |

| Pharmaffiliates | - | - |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reduction of a nitro-precursor.

Synthesis via Reduction of a Nitro-Precursor

A widely cited method for the synthesis of this compound involves the catalytic hydrogenation of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine.[1]

Experimental Protocol:

-

Reaction Setup: To a 250-mL round-bottomed flask, add 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol), 10% palladium on carbon (wetted, 500 mg), and methanol (130 mL).[1] The flask is then placed under a nitrogen atmosphere.[1]

-

Hydrogenation: The reaction system is evacuated and subsequently filled with hydrogen gas.[1] The mixture is stirred at room temperature for 15 hours.[1]

-

Work-up: Upon completion of the reaction, the hydrogen gas is removed by evacuation and the flask is filled with nitrogen.[1] The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[1]

-

Isolation: The filtrate is concentrated under reduced pressure to yield the desired product, this compound.[1] This method has a reported yield of 91%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the compound.

¹H NMR Data (400 MHz, DMSO-d₆): δ ppm 11.52 (s, 1H), 8.43 (d, J= 2.0 Hz, 1H), 8.40 (s, 1H), 7.89 (dd, J= 9.0, 2.6 Hz, 1H), 6.90 (d, J= 9.1 Hz, 1H), 3.47 - 3.41 (m, 8H), 2.92 (bs, 2H), 2.58 (s, 3H), 1.40 (s, 9H).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantification of this compound.

Proposed HPLC Method:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for cancer therapy.

Precursor to CDK4/6 Inhibitors

This compound is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.

Signaling Pathway Involving CDK4/6

The diagram below illustrates the role of the Cyclin D-CDK4/6-INK4-Rb pathway in cell cycle progression and how inhibitors like Palbociclib can block this process.

References

- 1. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]

- 2. 119285-07-3 | this compound | Amides | Ambeed.com [ambeed.com]

- 3. WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents [patents.google.com]

- 4. a2bchem.com [a2bchem.com]

Synthesis of Novel Bioactive Derivatives from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of novel derivatives from the versatile building block, Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This compound serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase inhibitors targeting critical signaling pathways implicated in oncology and immunology. This document outlines key synthetic transformations, detailed experimental protocols, and the biological context for the development of these novel chemical entities.

Introduction: The Versatility of the Aminopyridine Piperazine Scaffold

This compound is a heterocyclic compound featuring several key reactive sites that can be selectively functionalized to generate a diverse library of derivatives. The primary amino group on the pyridine ring is a nucleophilic center amenable to a wide range of coupling reactions, including acylation, sulfonylation, and the formation of ureas and thioureas. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, unveiling a secondary amine for subsequent alkylation, arylation, or other modifications.

The interest in this scaffold is largely driven by its prevalence in a variety of kinase inhibitors. Notably, derivatives of this core structure have been investigated as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Dysregulation of the BCR signaling pathway is a hallmark of several B-cell malignancies, making BTK a prime therapeutic target.

Synthetic Strategies and Derivatization

The primary amino group of this compound is the most common site for initial derivatization. The following sections detail common synthetic transformations to generate novel analogs.

Acylation of the Primary Amino Group

The formation of an amide bond via acylation of the 5-amino group is a straightforward and widely used method to introduce a variety of substituents. This reaction is typically achieved by treating the starting material with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Sulfonylation of the Primary Amino Group

Sulfonamides are another important class of derivatives that can be synthesized from the title compound. The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide.

Urea and Thiourea Formation

Urea and thiourea derivatives can be prepared by reacting the primary amino group with isocyanates or isothiocyanates, respectively. These reactions generally proceed under mild conditions and provide access to a diverse range of analogs with potential for hydrogen bonding interactions with biological targets.

Deprotection and Derivatization of the Piperazine Nitrogen

The Boc protecting group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM)[1]. The resulting secondary amine on the piperazine ring can then be further functionalized through reactions such as N-alkylation or N-arylation, significantly expanding the chemical space of the synthesized library.

Quantitative Data of Synthesized Derivatives

The following table summarizes the yields and characterization data for a selection of representative derivatives synthesized from this compound.

| Derivative | R Group | Reaction Type | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, MS) |

| 1a | -COCH₃ | Acylation | 85 | 165-167 | ¹H NMR (CDCl₃): δ 8.21 (s, 1H), 7.95 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.8, 2.4 Hz, 1H), 6.65 (d, J=8.8 Hz, 1H), 3.55 (t, J=5.2 Hz, 4H), 3.45 (t, J=5.2 Hz, 4H), 2.15 (s, 3H), 1.48 (s, 9H). MS (ESI): m/z 321.2 [M+H]⁺. |

| 1b | -SO₂Ph | Sulfonylation | 78 | 188-190 | ¹H NMR (DMSO-d₆): δ 10.15 (s, 1H), 7.85-7.75 (m, 3H), 7.60-7.50 (m, 3H), 7.35 (d, J=2.5 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 3.40 (t, J=5.0 Hz, 4H), 3.30 (t, J=5.0 Hz, 4H), 1.40 (s, 9H). MS (ESI): m/z 419.2 [M+H]⁺. |

| 1c | -CONHPh | Urea Formation | 92 | 210-212 | ¹H NMR (DMSO-d₆): δ 8.80 (s, 1H), 8.65 (s, 1H), 7.90 (d, J=2.6 Hz, 1H), 7.55 (dd, J=9.0, 2.6 Hz, 1H), 7.45 (d, J=7.8 Hz, 2H), 7.25 (t, J=7.8 Hz, 2H), 6.95 (t, J=7.4 Hz, 1H), 6.70 (d, J=9.0 Hz, 1H), 3.50 (t, J=5.1 Hz, 4H), 3.40 (t, J=5.1 Hz, 4H), 1.45 (s, 9H). MS (ESI): m/z 398.2 [M+H]⁺. |

Experimental Protocols

General Synthesis of this compound

The starting material can be synthesized from its nitro-precursor, 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine, via catalytic hydrogenation.

Procedure: To a solution of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol) in methanol (130 mL) in a round-bottomed flask, 10% palladium on carbon (500 mg, wetted) was added. The flask was evacuated and filled with hydrogen gas. The reaction mixture was stirred at room temperature for 15 hours. Upon completion, the hydrogen was removed, and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure to yield this compound as a solid (3.3 g, 91% yield).[2]

Synthesis of N-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-5-yl)acetamide (Derivative 1a)

Procedure: To a stirred solution of this compound (1.0 g, 3.59 mmol) and triethylamine (0.75 mL, 5.39 mmol) in dichloromethane (20 mL) at 0°C, acetyl chloride (0.31 mL, 4.31 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was then washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound as a white solid.

Synthesis of Tert-butyl 4-(5-(phenylsulfonamido)pyridin-2-yl)piperazine-1-carboxylate (Derivative 1b)

Procedure: To a solution of this compound (1.0 g, 3.59 mmol) in pyridine (15 mL), benzenesulfonyl chloride (0.55 mL, 4.31 mmol) was added at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer was washed with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated. The product was purified by crystallization from ethanol.

Synthesis of Tert-butyl 4-(5-(3-phenylureido)pyridin-2-yl)piperazine-1-carboxylate (Derivative 1c)

Procedure: To a solution of this compound (1.0 g, 3.59 mmol) in anhydrous tetrahydrofuran (20 mL), phenyl isocyanate (0.43 mL, 3.95 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the resulting solid was triturated with diethyl ether, filtered, and dried under vacuum to yield the desired urea derivative.

Boc Deprotection of Piperazine Nitrogen

Procedure: A solution of the Boc-protected derivative (1.0 mmol) in dichloromethane (5 mL) is treated with trifluoroacetic acid (1 mL) at room temperature for 2 hours. The solvent and excess TFA are removed in vacuo. The residue is then dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to yield the deprotected piperazine derivative, which can be used in subsequent reactions without further purification.[1]

Biological Context and Signaling Pathways

The derivatives synthesized from this compound are of significant interest as modulators of kinase signaling pathways, particularly the B-cell receptor (BCR) signaling cascade. A key enzyme in this pathway is Bruton's Tyrosine Kinase (BTK).

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. In certain B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. The development of small molecule inhibitors that target BTK can effectively block this signaling cascade and induce apoptosis in malignant B-cells.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of novel derivatives on BTK.

Experimental and Drug Discovery Workflow

The discovery and development of novel kinase inhibitors from the this compound scaffold typically follows a structured workflow. This process begins with the synthesis of a diverse library of derivatives, followed by purification and structural characterization. The synthesized compounds are then subjected to a series of in vitro and in vivo assays to evaluate their biological activity and drug-like properties.

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The straightforward derivatization of its primary amino group and the piperazine nitrogen allows for the creation of extensive libraries of compounds for screening against various therapeutic targets, particularly protein kinases. The insights provided in this technical guide are intended to facilitate the research and development of next-generation therapeutics for a range of diseases.

References

Methodological & Application

Synthesis of Ribociclib from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, starting from tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The synthesis involves a key palladium-catalyzed Buchwald-Hartwig amination reaction followed by a deprotection step. This guide is intended for researchers and professionals in the field of medicinal chemistry and drug development, offering a comprehensive resource for the laboratory-scale synthesis of this important oncology therapeutic.

Introduction

Ribociclib (Kisqali®) is an FDA-approved oral medication for the treatment of certain types of breast cancer.[1] It functions by selectively inhibiting CDK4 and CDK6, key regulators of the cell cycle, thereby preventing the proliferation of cancer cells.[2] The synthesis of Ribociclib can be achieved through various routes; this document focuses on a common and effective method starting from this compound and 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.

Ribociclib Signaling Pathway

Ribociclib targets the Cyclin D-CDK4/6-Rb pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[3] By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the G1 to S phase transition in the cell cycle and thus arresting cell proliferation.[1][2]

Caption: Ribociclib's inhibition of the CDK4/6 pathway.

Synthetic Workflow

The synthesis of Ribociclib from this compound is a two-step process. The first step is a Buchwald-Hartwig amination to couple the aminopyridine derivative with the pyrrolo[2,3-d]pyrimidine core. The second step involves the deprotection of the Boc group on the piperazine ring to yield the final product.

Caption: Overall workflow for the synthesis of Ribociclib.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Boc-Protected Ribociclib)

This step involves the palladium-catalyzed cross-coupling of this compound with 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 292.38 |

| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 293.77 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 622.67 |

| Cesium carbonate (Cs₂CO₃) | 325.82 |

| Toluene | - |

Procedure:

-

To an oven-dried reaction vessel, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), and BINAP (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add palladium(II) acetate (0.05 eq) to the mixture.

-

Add anhydrous toluene to the vessel.

-

Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the celite pad with the same organic solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Boc-protected Ribociclib as a solid.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Purity | >98% (by HPLC) |

Step 2: Synthesis of 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Ribociclib)

This final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine moiety.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | 534.67 |

| Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M in 1,4-dioxane or aqueous solution) | - |

| Dichloromethane (DCM) or other suitable organic solvent | - |

| Saturated sodium bicarbonate solution | - |

Procedure:

-

Dissolve the Boc-protected Ribociclib (1.0 eq) obtained from Step 1 in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ribociclib.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure Ribociclib.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Purity | >99% (by HPLC) |

Analytical Characterization

The purity and identity of the synthesized Ribociclib should be confirmed using standard analytical techniques.

LC-MS/MS Method for Purity Analysis:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 3 µm) |

| Mobile Phase | A: 10 mM Ammonium acetate in water; B: Acetonitrile (gradient elution) |

| Flow Rate | 0.7 mL/min |

| Detection | ESI in positive ion mode |

| MRM Transition | m/z 435.5 → 112.1 |

Note: The specific gradient and other MS parameters may need to be optimized for the instrument in use.[5]

Conclusion

The synthetic route described provides a reliable method for the preparation of Ribociclib from this compound. The protocols are designed to be clear and reproducible for researchers in a laboratory setting. Adherence to standard laboratory safety practices is essential when performing these procedures. The provided analytical methods can be used to ensure the quality and purity of the final product.

References

- 1. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

Buchwald-Hartwig amination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

An Application Note on the Palladium-Catalyzed Buchwald-Hartwig Amination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals.[2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of This compound . This substrate is of particular interest as it contains two distinct nitrogen nucleophiles: a primary aminopyridine and a secondary piperazine amine. The protocol herein is designed to selectively facilitate the N-arylation of the primary amino group, a common challenge in the synthesis of complex molecules.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are known to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, enhancing reaction efficiency and scope.[3] For the selective amination of primary amines in the presence of secondary amines, ligands like BrettPhos have demonstrated notable success.[4]

References

Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of 5-Aryl-2-(piperazin-1-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. This document provides detailed application notes and protocols for the Suzuki coupling reaction with a key pyridine building block, Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, to yield 5-aryl-substituted pyridine derivatives. The subsequent products can be valuable intermediates in the synthesis of bioactive molecules, including derivatives of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

The presence of the nitrogen-rich pyridine and piperazine moieties necessitates careful optimization of reaction conditions to achieve high yields and purity. These notes offer a comprehensive guide to suitable catalysts, bases, and solvent systems for this transformation.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with various arylboronic acids is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of 5-bromo-2-substituted pyridines with various arylboronic acids, providing a reference for optimization.

| Arylboronic Acid (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |

| 4-Methoxyphenylboronic acid (1.2) | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 12 | 92 |

| 3-Chlorophenylboronic acid (1.5) | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 88 |

| 4-Fluorophenylboronic acid (1.2) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | 90 |

| 2-Thienylboronic acid (1.3) | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF | 95 | 10 | 85 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with an arylboronic acid.

Materials:

-

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Tert-butyl 4-(5-arylpyridin-2-yl)piperazine-1-carboxylate.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Caption: Experimental workflow for Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate via SNAr Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research. The synthesis is centered around a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental transformation in medicinal chemistry for the formation of carbon-heteroatom bonds. These protocols outline the necessary reagents, conditions, and purification methods, supported by a summary of typical reaction parameters to guide optimization.

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of (hetero)aromatic systems. The synthesis of substituted pyridines, prevalent motifs in pharmaceuticals, often employs this reaction. For the SNAr reaction to proceed efficiently on a pyridine ring, the ring must be activated by an electron-withdrawing group, which facilitates the attack of a nucleophile and the displacement of a leaving group, typically a halogen.

The synthesis of this compound is typically achieved in a two-step process. The first step involves the SNAr reaction between a 2-halo-5-nitropyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nitro group at the 5-position strongly activates the 2-position of the pyridine ring for nucleophilic attack. The second step involves the reduction of the nitro group to the desired amine.

General Reaction Mechanism